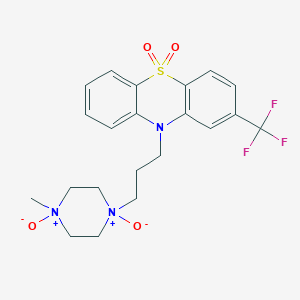

![molecular formula C9H5F3N2O2 B13423032 Sydnone, 3-[3-(trifluoromethyl)phenyl]- CAS No. 26537-62-2](/img/structure/B13423032.png)

Sydnone, 3-[3-(trifluoromethyl)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

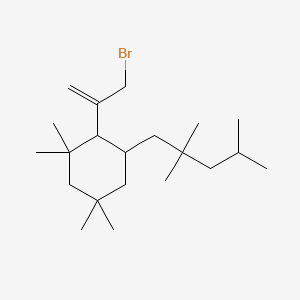

Sydnone, 3-[3-(trifluoromethyl)phenyl]-: is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds, which means they possess both positive and negative charges within the same molecule, but the charges are delocalized. This particular sydnone derivative is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the sydnone ring. The presence of the trifluoromethyl group on the phenyl ring can be introduced through various methods, including the use of trifluoroacetic acid or trifluoromethylation reagents.

Industrial Production Methods: Industrial production of sydnone derivatives often employs mechanochemical approaches, such as ball-milling, to enhance reaction efficiency and reduce the use of organic solvents. This method has been shown to be effective in the synthesis of various sydnone derivatives, including those with pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Sydnone, 3-[3-(trifluoromethyl)phenyl]- undergoes a variety of chemical reactions, including:

1,3-Dipolar Cycloaddition: This reaction involves the sydnone acting as a 1,3-dipole and reacting with dipolarophiles such as alkenes or alkynes to form pyrazole derivatives.

Photocycloaddition: The compound can also participate in photocycloaddition reactions with trifluoroacetonitrile, leading to the formation of 3-trifluoromethyl 1,2,4-triazoles.

Common Reagents and Conditions:

1,3-Dipolar Cycloaddition: Typically requires high temperatures and long reaction times.

Photocycloaddition: Utilizes photocatalysts such as 4-CzIPN to facilitate energy transfer to the sydnone substrates.

Major Products:

Pyrazole Derivatives: Formed through 1,3-dipolar cycloaddition reactions.

Triazole Derivatives: Formed through photocycloaddition reactions with trifluoroacetonitrile.

Wissenschaftliche Forschungsanwendungen

Sydnone, 3-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of sydnone, 3-[3-(trifluoromethyl)phenyl]- involves its ability to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of biologically active pyrazole and triazole derivatives. These reactions are facilitated by the delocalized charges within the sydnone ring, which enhance its reactivity with dipolarophiles. The compound’s trifluoromethyl group further modulates its chemical behavior, influencing its interactions with molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Sydnone, 3-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

Sydnone, 3-(4-methylphenyl)-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in sydnone, 3-[3-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and enhanced reactivity in cycloaddition reactions. These characteristics make it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

26537-62-2 |

|---|---|

Molekularformel |

C9H5F3N2O2 |

Molekulargewicht |

230.14 g/mol |

IUPAC-Name |

3-[3-(trifluoromethyl)phenyl]oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(15)16-13-14/h1-5H |

InChI-Schlüssel |

JJYUHHXTXJWKHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+]2=NOC(=C2)[O-])C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

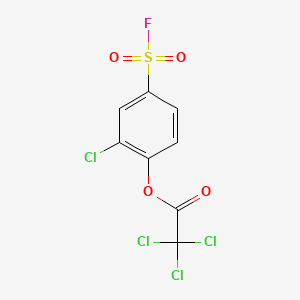

![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)

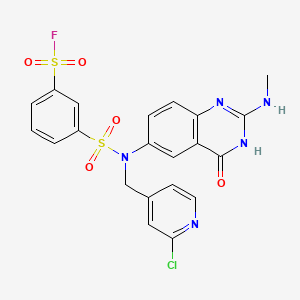

![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)

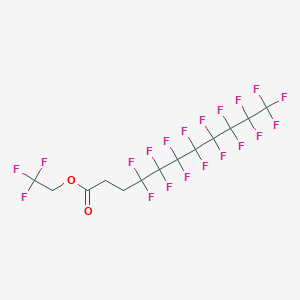

![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)